molecular formula C21H20F6N4O3S B8500690 AMG-3969

AMG-3969

Cat. No. B8500690
M. Wt: 522.5 g/mol
InChI Key: SIFKNECWLVONIH-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

A 2-L round-bottomed flask was charged with benzyl 3-(1-propyn-1-yl)-4-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-1-piperazinecarboxylate (21.8 g, 43.5 mmol, step 5) and TFA (130 mL). Trifluoromethanesulfonic acid (11.6 mL, 131 mmol, Acros/Fisher Scientific, Waltham, Mass.) was added slowly at rt resulting orange cloudy mixture. After stirring at rt for 10 min, the volume of the reaction mixture was reduced to half in vacuo. Solid NaHCO3 was added in potions until the mixture became sludge. Saturated aqueous NaHCO3 (800 mL) was added slowly until the pH was about 8. The aqueous phase was extracted with EtOAc (3×250 mL). The combined organic phases were washed with water (500 mL) and saturated aqueous NaCl (500 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. This material was dissolved into DCM (200 mL) and triethylamine (31.0 mL, 222 mmol) was added. Then 6-aminopyridine-3-sulfonyl chloride (9.40 g, 48.8 mmol, published PCT patent application no. WO 2009/140309) was added in potions over 10 min period. The brown mixture was stirred at room temperature for 10 min. The reaction mixture was washed with water (300 mL) and saturated aqueous NaCl (300 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography (780 g of total silica, 30 to 90% EtOAc in hexanes) to afford 2-(4-(4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (19.4 g) as a mixture of two enantiomers.
Name
benzyl 3-(1-propyn-1-yl)-4-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-1-piperazinecarboxylate
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
31 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[N:9]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([OH:25])([C:21]([F:24])([F:23])[F:22])[C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=2)[CH2:8][CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5]1)#[C:2][CH3:3].C(O)(C(F)(F)F)=O.FC(F)(F)S(O)(=O)=O.C([O-])(O)=O.[Na+].C(N(CC)CC)C.[NH2:63][C:64]1[N:69]=[CH:68][C:67]([S:70](Cl)(=[O:72])=[O:71])=[CH:66][CH:65]=1>C(Cl)Cl>[NH2:63][C:64]1[N:69]=[CH:68][C:67]([S:70]([N:6]2[CH2:7][CH2:8][N:9]([C:10]3[CH:11]=[CH:12][C:13]([C:16]([OH:25])([C:17]([F:20])([F:18])[F:19])[C:21]([F:22])([F:23])[F:24])=[CH:14][CH:15]=3)[CH:4]([C:1]#[C:2][CH3:3])[CH2:5]2)(=[O:72])=[O:71])=[CH:66][CH:65]=1 |f:3.4|

Inputs

Step One
Name
benzyl 3-(1-propyn-1-yl)-4-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-1-piperazinecarboxylate
Quantity
21.8 g
Type
reactant
Smiles
C(#CC)C1CN(CCN1C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(=O)OCC1=CC=CC=C1
Name
Quantity
130 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
11.6 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=N1)S(=O)(=O)Cl
Step Six
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting orange cloudy mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×250 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (500 mL) and saturated aqueous NaCl (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
WO 2009/140309) was added in potions over 10 min period
Duration
10 min
STIRRING
Type
STIRRING
Details
The brown mixture was stirred at room temperature for 10 min
Duration
10 min
WASH
Type
WASH
Details
The reaction mixture was washed with water (300 mL) and saturated aqueous NaCl (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (780 g of total silica, 30 to 90% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC=C(C=N1)S(=O)(=O)N1CC(N(CC1)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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